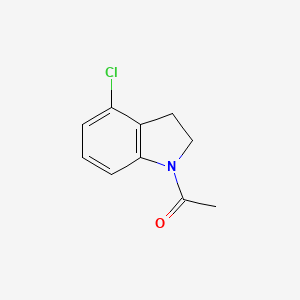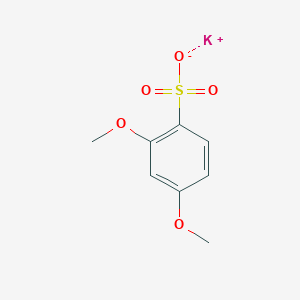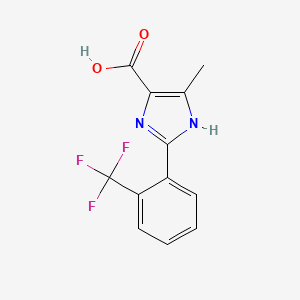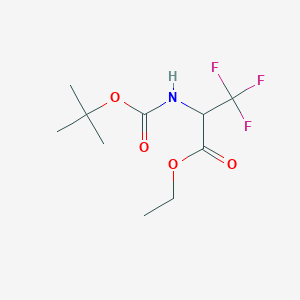![molecular formula C19H14FIN2O3S B12448699 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions: N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.
Applications De Recherche Scientifique
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to these targets, while the iodobenzamide moiety may facilitate the compound’s entry into cells or its interaction with other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}naphthalene-2-sulfonamide
Comparison: Compared to similar compounds, N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is unique due to the presence of the iodo group, which can be selectively modified through various chemical reactions. This provides greater versatility in its applications and allows for the development of a wide range of derivatives with potentially enhanced biological activities .
Propriétés
Formule moléculaire |
C19H14FIN2O3S |
|---|---|
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H14FIN2O3S/c20-13-5-7-15(8-6-13)23-27(25,26)16-11-9-14(10-12-16)22-19(24)17-3-1-2-4-18(17)21/h1-12,23H,(H,22,24) |
Clé InChI |
FEPWYJREQDXENH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)

![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)


![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)

![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)

![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
